![molecular formula C20H24FN3O B5458177 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5458177.png)
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
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Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including a line-angle formula, a 3D model, or a simplified molecular-input line-entry system (SMILES) string .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-23-12-14-24(15-13-23)18-9-7-17(8-10-18)22-20(25)11-6-16-4-2-3-5-19(16)21/h2-5,7-10H,6,11-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHXEMBENWHMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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